molecular formula C9H18N2O4S B1374455 Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate CAS No. 1354952-68-3

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate

Cat. No.: B1374455
CAS No.: 1354952-68-3
M. Wt: 250.32 g/mol
InChI Key: AKYOQUSGOPGRHZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C9H18N2O4S and a molecular weight of 250.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a sulfamoylethyl group and a carboxylate ester. It is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chloride and subsequent esterification. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfonic acids, alcohols, and substituted piperidine derivatives.

Scientific Research Applications

The synthesis of methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate typically involves the following steps:

  • Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine structure.
  • Introduction of the Sulfamoyl Group : This can be achieved through reactions involving sulfamoyl chlorides or similar reagents that facilitate the attachment of the sulfamoyl moiety to the piperidine nitrogen.
  • Methyl Esterification : The carboxylic acid group is converted into a methyl ester using reagents such as methanol and acid catalysts.

This multi-step synthetic route allows for the incorporation of various functional groups, enhancing the compound's biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a valuable candidate for drug development:

  • Antimicrobial Properties : Research indicates that compounds containing piperidine rings often display significant antimicrobial activity. The sulfamoyl group may enhance this effect by increasing solubility and bioavailability.
  • Anticancer Potential : Studies have shown that derivatives of piperidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neurological Effects : Some piperidine derivatives are investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Antitubercular Agents : A study demonstrated that derivatives of methyl piperidine compounds could serve as effective antitubercular agents, showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .
  • Protein Kinase Inhibitors : Research indicates that piperidine-based compounds can act as inhibitors for specific protein kinases involved in cancer pathways, suggesting a role in targeted cancer therapy .
  • Synthesis of Aminopyrazine Inhibitors : The compound has been utilized as a reactant in synthesizing aminopyrazine inhibitors, which have shown promise in modulating various biological processes linked to disease states .

Mechanism of Action

The mechanism of action of Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfamoylethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances binding affinity to molecular targets .

Comparison with Similar Compounds

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate can be compared with similar compounds such as:

Biological Activity

Methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate is a chemical compound with potential biological activity, particularly in medicinal chemistry. Its structural formula is represented as C9H18N2O4S\text{C}_9\text{H}_{18}\text{N}_2\text{O}_4\text{S}, and it features a piperidine ring substituted with a sulfonamide moiety, which is significant for its biological interactions.

Structural Characteristics

  • Molecular Formula : C9H18N2O4S
  • Molecular Weight : 250.31 g/mol
  • SMILES Notation : COC(=O)C1CCN(CC1)CCS(=O)(=O)N
  • InChI Key : AKYOQUSGOPGRHZ-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential pharmacological effects:

  • Antimicrobial Activity : Compounds with sulfonamide groups often exhibit antimicrobial properties. The sulfonamide moiety can inhibit bacterial growth by interfering with folic acid synthesis, making this compound a candidate for further exploration in antimicrobial applications .
  • Antitumor Potential : The piperidine structure is frequently found in various pharmacologically active compounds, including those with anticancer properties. Research into similar piperidine derivatives has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Given the sulfonamide's known mechanism of action as an inhibitor of carbonic anhydrase and other enzymes, this compound may also interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like glaucoma or edema .

Case Studies

Although there are no specific case studies directly addressing this compound, analogous studies on piperidine derivatives provide insight into potential applications:

  • Antimicrobial Testing : A study on sulfonamide derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound could be evaluated similarly for its effectiveness against resistant bacterial strains .
  • Cancer Cell Line Studies : Research involving piperidine-based compounds has shown that they can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings indicate a pathway for investigating the anticancer potential of this compound .

Properties

IUPAC Name

methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-15-9(12)8-2-4-11(5-3-8)6-7-16(10,13)14/h8H,2-7H2,1H3,(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYOQUSGOPGRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154857
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-68-3
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[2-(aminosulfonyl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(2-sulfamoylethyl)piperidine-4-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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